2-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}-2-methylpropan-1-ol
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Overview
Description
2-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}-2-methylpropan-1-ol is a chemical compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}-2-methylpropan-1-ol typically involves the reaction of 1,5-dimethyl-1H-pyrazole with an appropriate alkylating agent. One common method includes the use of 2-chloro-2-methylpropan-1-ol as the alkylating agent in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
2-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}-2-methylpropan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,5-dimethyl-1H-pyrazole: A precursor in the synthesis of the compound.
2-chloro-2-methylpropan-1-ol: An alkylating agent used in the synthesis.
Other pyrazole derivatives: Compounds with similar structures but different substituents.
Uniqueness
2-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}-2-methylpropan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H19N3O |
---|---|
Molecular Weight |
197.28 g/mol |
IUPAC Name |
2-[(1,5-dimethylpyrazol-4-yl)methylamino]-2-methylpropan-1-ol |
InChI |
InChI=1S/C10H19N3O/c1-8-9(6-12-13(8)4)5-11-10(2,3)7-14/h6,11,14H,5,7H2,1-4H3 |
InChI Key |
OTQWVOAOOXLRBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CNC(C)(C)CO |
Origin of Product |
United States |
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